Hydrocodone-d3 is a deuterated form of hydrocodone, a semi-synthetic opioid derived from codeine. Its chemical structure is represented by the formula , with the addition of three deuterium atoms, making its molecular formula and its average mass approximately 302.388 g/mol . Hydrocodone-d3 is primarily utilized in pharmacokinetic studies and research due to its isotopic labeling, which helps in tracing and understanding drug metabolism and interactions in biological systems.
Hydrocodone-d3 undergoes similar metabolic pathways as hydrocodone. It can be metabolized into several metabolites, including hydromorphone-d3 and norhydrocodone-d3. The primary metabolic reactions include:
The synthesis of hydrocodone-d3 typically involves the following steps:
Hydrocodone-d3 is primarily used in:
Interaction studies involving hydrocodone-d3 focus on its metabolic pathways and potential drug-drug interactions. Key findings include:
Hydrocodone-d3 shares structural similarities with several other opioid compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Potency | Unique Features |
---|---|---|---|
Hydrocodone | C18H21NO3 | Moderate | Primary active form; widely used for pain relief |
Hydromorphone | C17H19NO3 | High | More potent than hydrocodone; rapid onset |
Norhydrocodone | C17H19NO3 | Low | Active metabolite of hydrocodone |
Codeine | C18H21NO3 | Low | Natural opiate; less potent than hydrocodone |
Fentanyl | C22H28N2O | Very high | Synthetic opioid; significantly more potent |
Hydrocodone-d3's unique feature lies in its isotopic labeling, which allows for enhanced tracking in metabolic studies compared to its non-deuterated counterparts . This specificity makes it invaluable for research applications where precise measurements are crucial.